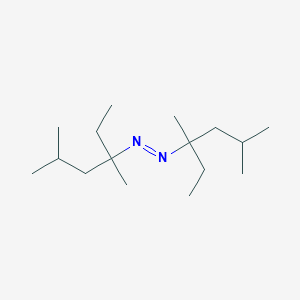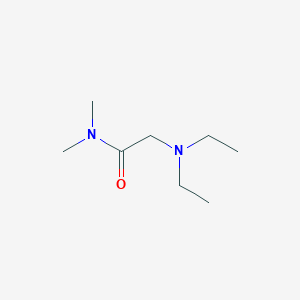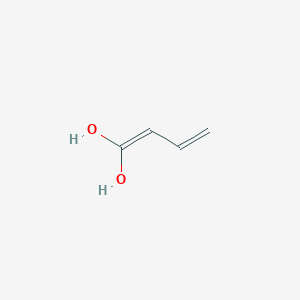
2-Chloro-2H-1,3,2-benzodithiaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2H-1,3,2-benzodithiaphosphole is an organophosphorus compound characterized by a unique structure that includes a phosphorus atom bonded to two sulfur atoms and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2H-1,3,2-benzodithiaphosphole typically involves the reaction of phosphorus trichloride with a suitable dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
PCl3+RSH→2−Chloro−2H−1,3,2−benzodithiaphosphole+HCl
where ( RSH ) represents the dithiol compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2H-1,3,2-benzodithiaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-2H-1,3,2-benzodithiaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Chloro-2H-1,3,2-benzodithiaphosphole involves its reactivity with nucleophiles, particularly thiol groups. The compound can form covalent bonds with thiol-containing molecules, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is attributed to the electrophilic nature of the phosphorus atom, which facilitates nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar in structure but contains oxygen atoms instead of sulfur.
2-Chloro-1,3,2-benzodioxaphosphorin-4-one: Another related compound with different reactivity due to the presence of oxygen.
Uniqueness
2-Chloro-2H-1,3,2-benzodithiaphosphole is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity towards nucleophiles and different oxidation states compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.
Propriétés
Numéro CAS |
52199-87-8 |
|---|---|
Formule moléculaire |
C6H4ClPS2 |
Poids moléculaire |
206.7 g/mol |
Nom IUPAC |
2-chloro-1,3,2-benzodithiaphosphole |
InChI |
InChI=1S/C6H4ClPS2/c7-8-9-5-3-1-2-4-6(5)10-8/h1-4H |
Clé InChI |
QVXOYKCPLXEMNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SP(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
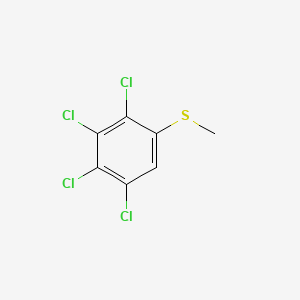

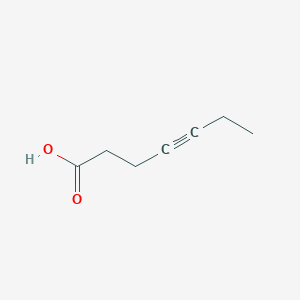

![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)


